molecular formula C16H22N2O5 B3337068 N-[(Benzyloxy)carbonyl]-N-methylglycylvaline CAS No. 51782-89-9

N-[(Benzyloxy)carbonyl]-N-methylglycylvaline

Cat. No.: B3337068
CAS No.: 51782-89-9
M. Wt: 322.36 g/mol
InChI Key: XCUDDGWXYCDJGM-UHFFFAOYSA-N
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Description

Compounds with the benzyloxycarbonyl group (also known as a carbobenzyloxy or Z group) are often used in the synthesis of peptides . The benzyloxycarbonyl group serves as a protective group for the amino group during peptide synthesis .


Synthesis Analysis

The synthesis of benzyloxycarbonyl amino acids generally involves the reaction of an amino acid with benzyl chloroformate in the presence of a base . This results in the formation of a carbamate with the benzyloxycarbonyl group protecting the amino group .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a carbamate group (benzyloxycarbonyl group) attached to the nitrogen atom of an amino acid . The exact structure would depend on the specific amino acid and other substituents present in the molecule .


Chemical Reactions Analysis

In peptide synthesis, the benzyloxycarbonyl group can be removed under mildly acidic conditions, such as treatment with hydrogen bromide in acetic acid . This allows for the subsequent coupling with another amino acid to extend the peptide chain .


Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific structure. For example, they may appear as white to cream-colored solids, and their solubility can vary in different solvents .

Mechanism of Action

The exact mechanism of action would depend on the specific compound and its biological target. For example, some benzyloxycarbonyl amino acids have been found to inhibit specific enzymes .

Safety and Hazards

As with all chemicals, appropriate safety measures should be taken when handling these compounds. Information on specific hazards and safety precautions can usually be found in the material safety data sheet (MSDS) provided by the supplier .

Properties

IUPAC Name

3-methyl-2-[[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-11(2)14(15(20)21)17-13(19)9-18(3)16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUDDGWXYCDJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10318709
Record name N-[(Benzyloxy)carbonyl]-N-methylglycylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51782-89-9
Record name NSC334188
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]-N-methylglycylvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10318709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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